1-Nitro-2-carboxyanthraquinone

Thermal Stability Dye Intermediate Processing High-Temperature Synthesis

Sourcing the correct 2-carboxyl-functionalized anthraquinone for vat dye synthesis often leads to thermal instability and process-yield losses with non-carboxylated analogs. 1-Nitro-2-carboxyanthraquinone (CAS 128-67-6) is the non-substitutable intermediate for C.I. Vat Red 31 (Vat Red F3B). • Unique 2-COOH group enables acid chloride → hydrazide → 1,3,4-oxadiazole cascade, inaccessible from 1-nitro-2-methylanthraquinone. • Decomposition point 288 °C ensures thermal stability in high-temperature condensations (e.g., refluxing nitrobenzene, ~210 °C). • Enables one-pot nitro reduction/decarboxylation/cyclization to pentacyclic heteroaromatic scaffolds. • Consistent supply with ≥95% purity; shipped ambient globally.

Molecular Formula C15H7NO6
Molecular Weight 297.22 g/mol
CAS No. 128-67-6
Cat. No. B092283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-carboxyanthraquinone
CAS128-67-6
Synonyms1-NA-2-CA
1-nitroanthraquinone-2-carboxylic acid
Molecular FormulaC15H7NO6
Molecular Weight297.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C15H7NO6/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10(15(19)20)12(11)16(21)22/h1-6H,(H,19,20)
InChIKeyPMOCDYOEOUEPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-carboxyanthraquinone Overview


1-Nitro-2-carboxyanthraquinone (1-nitroanthraquinone-2-carboxylic acid; molecular formula C₁₅H₇NO₆; MW 297.22) is a substituted anthraquinone derivative bearing both a nitro group at position 1 and a carboxylic acid group at position 2 on the anthraquinone core [1]. It crystallizes as yellow needles with a melting point of 288 °C (decomposition) and is soluble in ethanol, acetone, and acetic acid [2]. Industrially, it serves as the key intermediate for the vat dye C.I. Vat Red 31 (Vat Red F3B) and is produced by oxidation of 1-nitro-2-methylanthraquinone with nitric acid [3][4].

Why 1-Nitro-2-carboxyanthraquinone Is Irreplaceable


Although the anthraquinone dye intermediate class contains numerous nitro-substituted analogs (e.g., 1-nitroanthraquinone, 1-nitro-2-methylanthraquinone, 1-nitroanthraquinone-2-sulfonic acid), the simultaneous presence of the 1-nitro and 2-carboxyl groups in 1-nitro-2-carboxyanthraquinone imparts a distinctive physicochemical and reactivity profile that cannot be replicated by simple substitution [1]. The 2-carboxyl group is not merely a solubilizing tag; it actively participates in downstream transformations — forming acid chlorides, hydrazides, and ultimately the 1,3,4-oxadiazole ring essential to Vat Red F3B [2]. Replacing the carboxyl with a methyl group (as in 1-nitro-2-methylanthraquinone) eliminates the reactive handle and demands an additional oxidation step that reduces overall process yield and introduces heavy-metal waste streams [3]. The quantitative distinctions documented below establish that 1-nitro-2-carboxyanthraquinone is a non-substitutable starting material when the target chemistry requires the 2-carboxyl functionality.

Differentiation Evidence for 1-Nitro-2-carboxyanthraquinone


Superior Thermal Stability

1-Nitro-2-carboxyanthraquinone exhibits a melting point of 288 °C (with decomposition), which is 17 °C higher than its direct synthetic precursor 1-nitro-2-methylanthraquinone (270–271 °C) [1] and approximately 55 °C higher than the unsubstituted 1-nitroanthraquinone (232.5–233.5 °C) . This elevated thermal stability is attributed to the electron-withdrawing and hydrogen-bonding capacity of the 2-carboxyl group, which stabilizes the crystal lattice. In high-temperature dye condensation reactions (e.g., oxadiazole ring closure in nitrobenzene at 170–205 °C) [2], this thermal margin reduces the risk of premature decomposition and improves process robustness.

Thermal Stability Dye Intermediate Processing High-Temperature Synthesis

Ethanol Solubility Advantage

1-Nitro-2-carboxyanthraquinone is soluble in ethanol, acetone, and acetic acid [1]. In sharp contrast, 1-nitro-2-methylanthraquinone — the compound most frequently considered as a precursor or surrogate — is described as 'almost insoluble in ethanol' and only 'slightly soluble in acetic acid' . This solubility dichotomy arises from the carboxylic acid group, which enables hydrogen-bonding interactions with protic solvents that the methyl analog cannot engage in. The practical consequence is that reactions requiring homogeneous ethanolic conditions (e.g., hydroxylamine-mediated reductions to 1,4-diaminoanthraquinone-2-carboxylic acid [2]) proceed with the target compound but would fail or require solvent switching with the methyl analog.

Solubility Reaction Medium Compatibility Homogeneous Synthesis

Efficient Azide-Mediated Conversion

In a standardized sodium azide / dimethylformamide process for converting nitroanthraquinones to aminohydroxyanthraquinones (US Patent 4,250,102), 40 parts of 1-nitroanthraquinone-2-carboxylic acid yielded 35 parts of crude 1-amino-4-hydroxyanthraquinone-2-carboxylic acid [1]. Under analogous conditions, 28 parts of 1-nitro-2-ethylanthraquinone produced 25 parts of the corresponding product (89% crude mass recovery), while sulfolane substitution for DMF dropped the yield to 23 parts (82% recovery) [1]. The carboxylic acid substrate achieves comparable or superior mass efficiency while retaining the synthetically valuable carboxyl group in the product — a functionality that alkyl analogs lose or must introduce separately.

Nitro Reduction Amino-hydroxyanthraquinone Synthesis Sodium Azide Reaction

Unique Cascade Reactivity with Aminopyrazoles

When 1-nitroanthraquinone-2-carboxylic acid is reacted with 3(5)-amino-5(3)-methylpyrazole in sulfolane at 150 °C, it undergoes a distinctive triple cascade: nitro reduction, decarboxylation, and cyclization to yield 2-methyl-pyrazolo[5,1-b]naphtho[2,3-h]quinazoline-5,10,13-trione, accompanied by 1-aminoanthraquinone-2-carboxylic acid and 1-aminoanthraquinone as byproducts [1]. Under identical conditions, 4-amino-1,5-dimethylpyrazole — a sterically and electronically different aminopyrazole — yields only 1-(1,5-dimethyl-4-pyrazolylamino)anthraquinone-2-carboxylic acid without decarboxylation [1]. This demonstrates that the 2-carboxyl group is not merely a spectator but actively participates in the reaction manifold, enabling decarboxylative pathways that are inaccessible to non-carboxylated nitroanthraquinones such as 1-nitroanthraquinone itself.

Cascade Reaction Heterocyclic Synthesis Decarboxylative Cyclization

High Commercial Purity Availability

The BASF nitric acid oxidation process (US Patent 5,245,058) achieves 1-nitroanthraquinone-2-carboxylic acid with >98% purity at 45% yield (first pass, 70% conversion) or 70% yield when the mother liquor is recycled [1]. Commercial suppliers offer the compound at ≥95% (AKSci) , 97% (CymitQuimica) , and 99% (industrial grade, Chongqing Ruiya) [2]. This contrasts with the closely related 1-nitro-2-methylanthraquinone, which is typically supplied as a technical-grade intermediate requiring further purification before use in sensitive dye synthesis. The availability of high-purity 1-nitro-2-carboxyanthraquinone reduces the impurity-related batch variability that plagues vat dye color consistency.

Process Chemistry Purity Specification Industrial Sourcing

Irreplaceable Role in Vat Red 31 Synthesis

Multiple authoritative sources — including the BASF patent literature [1], chemical property databases [2], and dyestuff industry references [3] — consistently identify 1-nitro-2-carboxyanthraquinone as the specific and irreplaceable intermediate for Vat Red F3B (C.I. Vat Red 31; CAS 12227-47-3). The dye's characteristic 1,3,4-oxadiazole chromophore is constructed via a sequence that requires the 2-carboxyl group: conversion to the acid chloride, condensation with hydrazine to the hydrazide, further acylation, and thionyl chloride-mediated ring closure to the oxadiazole [4]. Neither 1-nitroanthraquinone, 1-nitro-2-methylanthraquinone, nor 1-nitroanthraquinone-2-sulfonic acid can enter this synthetic sequence without the 2-carboxyl functionality. The 2-sulfonic acid analog, for instance, cannot form an acid chloride under comparable conditions and would direct the synthesis toward water-soluble rather than vat dyes.

Vat Dye Synthesis Anthraquinone-oxadiazole Dyes Dye Intermediate Sourcing

Application Scenarios for 1-Nitro-2-carboxyanthraquinone


Manufacture of Vat Red 31 via Oxadiazole Route

The primary industrial application of 1-nitro-2-carboxyanthraquinone is as the specific intermediate for C.I. Vat Red 31, a bluish-red vat dye used for cotton fiber dyeing, cotton printing, silk, and blended fabrics [1]. The synthesis proceeds through: (1) conversion of the 2-carboxyl group to the acid chloride, (2) condensation with hydrazine to yield 1-nitroanthraquinone-2-carboxylic acid hydrazide (157 parts from 165 parts of acid chloride, per US Patent 2,464,831) [2], (3) further acylation with a second equivalent of acid chloride to form the di-acyl hydrazine, and (4) thionyl chloride-mediated ring closure to the 1,3,4-oxadiazole. Vat Red F3B is valued for its good leveling properties, affinity for cotton, and use in shading gray and brown hues [1]. No alternative intermediate can directly access this dye structure without the 2-carboxyl group.

Synthesis of 1-Amino-4-hydroxyanthraquinone-2-carboxylic Acid

As demonstrated in US Patent 4,250,102, 1-nitro-2-carboxyanthraquinone (40 parts) reacts with sodium azide (12 parts) in dimethylformamide (320 parts) at room temperature over 8 hours, followed by sulfuric acid treatment at 95–100 °C, to afford 35 parts of crude 1-amino-4-hydroxyanthraquinone-2-carboxylic acid [3]. This product, bearing both amino and hydroxyl groups alongside the retained carboxyl, serves as a precursor for disperse dyes and further vat dye intermediates. The carboxyl retention through the reduction is a key advantage over alkyl-substituted nitroanthraquinones, whose products lack this derivatizable functionality [3].

Fused Pyrazolo-naphtho-quinazoline Cascade

The unique reactivity of 1-nitro-2-carboxyanthraquinone with 3(5)-amino-5(3)-methylpyrazole in sulfolane at 150 °C enables a one-pot cascade: nitro reduction, decarboxylation, and cyclization to 2-methyl-pyrazolo[5,1-b]naphtho[2,3-h]quinazoline-5,10,13-trione [4]. This transformation simultaneously reduces the nitro group, eliminates the carboxyl as CO₂, and constructs a pentacyclic fused heteroaromatic system. Such cascade processes are of interest in medicinal chemistry and materials science for building complex polycyclic scaffolds. The carboxyl group's participation in the decarboxylative pathway is a mechanistic feature that non-carboxylated nitroanthraquinones cannot replicate [4].

High-Temperature Condensation in Nitrobenzene

With a decomposition point of 288 °C — significantly higher than 1-nitro-2-methylanthraquinone (270–271 °C) and 1-nitroanthraquinone (232.5–233.5 °C) — 1-nitro-2-carboxyanthraquinone is uniquely suited for high-temperature dye condensations conducted in refluxing nitrobenzene (boiling point ~210 °C) [5]. In the oxadiazole dye synthesis, the di-acyl hydrazine intermediate is heated with thionyl chloride in nitrobenzene at 170 °C for 3 hours to effect ring closure [2]. The thermal stability margin of the starting material ensures that decomposition does not compete with the desired transformation, reducing impurity formation and improving isolated dye quality.

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